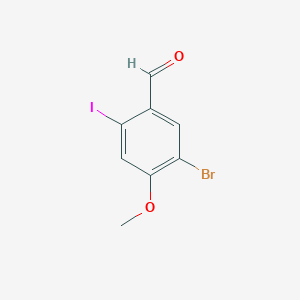

5-Bromo-2-iodo-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYKODXTVWYWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676930 | |

| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-42-6 | |

| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Iodo 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 5-Bromo-2-iodo-4-methoxybenzaldehyde reveals several potential synthetic pathways. The primary challenge is the regioselective introduction of the two halogen atoms. The disconnection strategy hinges on the order of introduction of the bromine and iodine atoms and the choice of the starting material.

An alternative disconnection could involve removing the bromine atom first, suggesting 2-iodo-4-methoxybenzaldehyde as a key intermediate. This intermediate could then be traced back to p-anisaldehyde. The feasibility of this path depends on the directing effects of the iodo and methoxy (B1213986) groups in the subsequent bromination step.

The choice between these pathways depends on the ability to control the regioselectivity at each halogenation stage. The powerful ortho-directing nature of the methoxy group via directed ortho-metalation often makes the introduction of the C2-iodo substituent a key and reliable step in the synthesis.

Regioselective Introduction of Halogen Substituents (Bromine and Iodine)

The successful synthesis of this compound is contingent upon the regioselective introduction of bromine and iodine. The substituents on the aromatic ring exhibit competing directing effects that must be carefully managed. The methoxy group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. In a substrate like 4-methoxybenzaldehyde (B44291), the methoxy group strongly directs electrophilic attack to the positions ortho to it (C3 and C5), while the deactivating aldehyde group directs meta (also C3 and C5). Therefore, both groups reinforce substitution at the C3 and C5 positions.

Due to steric hindrance from the adjacent aldehyde group, bromination is expected to occur preferentially at the C5 position. However, achieving high selectivity can be challenging, and mixtures of isomers may form. reddit.com The reaction of anisole (B1667542) derivatives with N-Bromosuccinimide (NBS) in solvents like acetonitrile (B52724) has been shown to be highly para-selective with respect to the activating group. mdpi.comresearchgate.net For 4-methoxybenzaldehyde, where the para position is blocked, bromination would occur ortho to the methoxy group.

| Starting Material | Brominating Agent | Solvent | Outcome |

| 4-methoxybenzaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile | Predominantly 3-bromo-4-methoxybenzaldehyde (B45424) |

| 4-methoxybenzaldehyde | Bromine (Br₂) | Acetic Acid | Mixture of 3-bromo- (B131339) and 3,5-dibromo-4-methoxybenzaldehyde |

| Veratraldehyde | Bromine (Br₂) | Acetic Acid | 2-bromo-4,5-dimethoxybenzaldehyde (B182550) researchgate.net |

This table presents expected outcomes for electrophilic bromination based on directing group effects and literature precedents on similar substrates.

Given the directing effects, direct bromination of 4-methoxybenzaldehyde would likely yield the 3-bromo isomer, not the desired 5-bromo precursor if starting from a 2-iodo intermediate. Therefore, a more regioselective method or a different synthetic sequence is often required.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG), typically containing a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy group is a well-known DMG. icho.edu.pl

However, in 4-methoxybenzaldehyde, the DoM strategy would direct lithiation to the C3 position, ortho to the methoxy group. The aldehyde proton is more acidic and would be abstracted first by a strong base like n-butyllithium. Therefore, the aldehyde must be protected, for instance as an acetal, before a DoM reaction can be used to functionalize the ring. Even with a protected aldehyde, the methoxy group would direct metalation to C3, not the desired C5 position for bromination. Consequently, DoM is not a direct or suitable strategy for introducing bromine at the C5 position in this specific substitution pattern.

The introduction of iodine at the C2 position can be effectively achieved using an organometallic approach, often following a bromination step. Starting from 5-bromo-4-methoxybenzaldehyde (with the aldehyde group protected as a dimethyl acetal), a lithium-halogen exchange can be performed. This reaction typically uses an alkyllithium reagent like n-butyllithium at low temperatures to replace the bromine atom with lithium, generating a specific aryllithium intermediate. This intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom precisely at the C2 position (which was the original C5 position of the bromine). prepchem.com

Alternatively, a directed ortho-metalation approach on a suitable precursor is highly effective for C2-iodination. If one starts with 3-bromo-4-methoxybenzaldehyde (with a protected aldehyde), the methoxy group can direct lithiation to the C2 position. Quenching this aryllithium species with iodine provides a route to 3-bromo-2-iodo-4-methoxybenzaldehyde. mdpi.com This highlights the power of DoM in achieving specific substitution patterns that are inaccessible through classical electrophilic substitution. uwindsor.caorganic-chemistry.org

Example Reaction Scheme:

Protection of the aldehyde in 3-bromo-4-methoxybenzaldehyde.

Directed ortho-metalation using s-BuLi/TMEDA at -78 °C.

Quenching with I₂ to yield the protected 3-bromo-2-iodo-4-methoxybenzaldehyde.

Deprotection to reveal the final aldehyde.

| Step | Reagents | Temperature | Purpose |

| 1. Lithiation | n-Butyllithium | -70 °C | Formation of aryllithium intermediate from an aryl bromide. prepchem.com |

| 2. Iodination | Iodine (I₂) in THF | -50 °C | Introduction of iodine at the site of the lithium atom. prepchem.com |

This table outlines a general procedure for iodination via a lithium-halogen exchange, based on a similar synthesis.

An alternative and classic route for the regioselective introduction of iodine involves the Sandmeyer-type reaction on a diazonium salt. organic-chemistry.org This pathway requires the synthesis of an aromatic amine precursor. For the target molecule, this would involve starting with 2-amino-5-bromo-4-methoxybenzaldehyde.

The synthesis would proceed as follows:

Nitration of a suitable precursor, followed by reduction to the amine.

The resulting amino compound is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) at low temperatures to form a diazonium salt. researchgate.net

The introduction of a solution of potassium iodide (KI) to the diazonium salt results in the displacement of the diazonium group by iodine, with the evolution of nitrogen gas.

This method offers excellent regioselectivity, as the position of the iodine is determined by the initial placement of the amino group. While reliable, this multi-step process can sometimes suffer from moderate yields.

The synthesis of this compound requires a carefully planned sequence of halogenation reactions to ensure the correct placement of both bromine and iodine. acs.orgorganic-chemistry.org

Strategy 1: Bromination followed by Iodination A common approach starts with the bromination of a vanillin (B372448) derivative. For instance, 2-bromo-4,5-dimethoxybenzaldehyde can be synthesized from veratraldehyde. researchgate.net A subsequent selective demethylation followed by iodination could potentially lead to the target structure. A more direct route might involve:

Bromination: Start with 2-hydroxy-4-methoxybenzaldehyde. Electrophilic bromination would likely occur at the C5 position, directed by the powerful activating hydroxyl and methoxy groups, to give 5-bromo-2-hydroxy-4-methoxybenzaldehyde.

Iodination: The resulting compound would then be iodinated. Direct iodination might be difficult. A more controlled approach would involve protecting the hydroxyl group and then using a directed metalation strategy to introduce iodine at the C2 position, although the directing groups are not optimally positioned for this.

Methylation: If the synthesis started with a hydroxyl group at C4, a final methylation step would be needed.

Strategy 2: Iodination followed by Bromination This strategy is less common due to the deactivating nature of iodine, which would slow down the subsequent electrophilic bromination step. However, a directed approach could be viable:

Iodination: Start with 4-methoxybenzaldehyde (with the aldehyde protected). Use directed ortho-metalation to introduce iodine at the C3 position.

Bromination: Deprotect the aldehyde. The subsequent bromination would be directed by the methoxy group to the C5 position. The presence of the deactivating iodine at C3 might help favor C5 bromination over C3.

The most plausible and controlled syntheses generally rely on a combination of electrophilic substitution and organometallic-based methods to overcome the challenges of competing directing effects.

Incorporation of the Methoxy Group

The introduction of the methoxy group is a pivotal step in the synthesis of this compound. This can be achieved through several established methods, primarily by forming an ether linkage on a hydroxylated precursor or by substituting a leaving group on the aromatic ring.

A common and straightforward method for introducing a methoxy group is the etherification of a corresponding phenol (B47542). In this context, the precursor would be 5-Bromo-4-hydroxy-2-iodobenzaldehyde. The Williamson ether synthesis is the archetypal reaction for this transformation, involving the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an electrophilic methylating agent.

The reaction typically proceeds by treating the hydroxylated precursor with a base to generate the phenoxide ion, followed by the addition of a methylating agent. Common bases and methylating agents for this process are detailed in the table below.

Table 1: Reagents for Etherification of 5-Bromo-4-hydroxy-2-iodobenzaldehyde This table is generated based on established chemical principles for Williamson ether synthesis.

| Role | Reagent | Typical Solvent | Reaction Conditions |

| Base | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| Base | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (MeCN) | Room temperature to reflux |

| Methylating Agent | Methyl Iodide (CH₃I) | Acetone, DMF | Room temperature to reflux |

| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone, Dichloromethane (DCM) | Room temperature |

The selection of reagents can be optimized to maximize yield and minimize side reactions. For instance, potassium carbonate is a milder base, which can be advantageous for sensitive substrates, while sodium hydride offers a more robust and irreversible deprotonation. The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction kinetics.

An alternative strategy for installing the methoxy group is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org In the case of this compound, the aldehyde group, along with the bromo and iodo substituents, provides this necessary electronic activation. libretexts.org

This approach would involve a precursor such as 5-Bromo-2-iodo-4-fluorobenzaldehyde. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached. wuxiapptec.com The reaction proceeds by attacking the precursor with a methoxide (B1231860) source, typically sodium methoxide (NaOMe) in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).

Table 2: Typical Conditions for SNAr Methoxy Introduction This table is based on analogous reactions reported in chemical literature. google.com

| Precursor | Nucleophile | Solvent | Typical Temperature | Product |

| 5-Bromo-2-iodo-4-fluorobenzaldehyde | Sodium Methoxide (NaOMe) | Methanol (B129727) (MeOH), DMF | 25 °C to 65 °C | This compound |

The rate and success of the SNAr reaction are highly dependent on the nature and position of the electron-withdrawing groups relative to the leaving group. libretexts.org The ortho and para positions are most effective for stabilizing the intermediate carbanion through resonance.

Installation of the Aldehyde Functionality

The introduction of the aldehyde group (formylation) is another key transformation. This can be accomplished either by direct formylation of an existing aromatic ring or by the oxidation of a pre-installed benzylic alcohol.

Direct formylation of an electron-rich aromatic ring is a powerful method for introducing an aldehyde group. The Vilsmeier-Haack reaction is particularly effective for this purpose. mdpi.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to generate a chloromethyleniminium (Vilsmeier) salt. This salt is the active electrophile that attacks the aromatic ring.

A plausible precursor for this step would be 1-bromo-2-iodo-4-methoxybenzene (also known as 4-Bromo-3-iodoanisole). nih.govcymitquimica.com The powerful activating and ortho, para-directing effect of the methoxy group would direct the electrophilic formylating agent to the position ortho to it (the C-1 position), leading to the desired product.

Table 3: Vilsmeier-Haack Reaction Parameters This table outlines generalized conditions for the formylation of activated anisole derivatives.

| Parameter | Condition | Purpose |

| Formylating Agent | POCl₃ / DMF | Generates the electrophilic Vilsmeier reagent |

| Substrate | 1-Bromo-2-iodo-4-methoxybenzene | Aromatic precursor to be formylated |

| Temperature | 0 °C to 100 °C | Controlled reaction initiation and progression |

| Work-up | Aqueous hydrolysis (e.g., with water or aqueous sodium acetate) | Converts the intermediate iminium salt to the final aldehyde |

Other formylation methods like the Gattermann-Koch reaction (using CO and HCl with a catalyst) are generally suitable for less activated rings and may be less effective for this specific, highly substituted substrate.

An alternative, two-step approach involves first introducing a hydroxymethyl group (-CH₂OH) which is then oxidized to the aldehyde. The precursor for this oxidation would be (5-Bromo-2-iodo-4-methoxyphenyl)methanol. This method is advantageous as it avoids the potentially harsh conditions of direct formylation and utilizes a wide range of mild and selective oxidizing agents.

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. A variety of modern, selective reagents are available for this transformation.

Table 4: Selective Oxidizing Agents for Benzylic Alcohols This table presents common reagents used for the selective oxidation of primary benzylic alcohols to aldehydes.

| Reagent | Common Name/Acronym | Typical Conditions |

| Pyridinium chlorochromate | PCC | Dichloromethane (DCM), room temperature |

| Manganese dioxide | MnO₂ | Dichloromethane (DCM) or Chloroform (CHCl₃), reflux |

| Dess-Martin periodinane | DMP | Dichloromethane (DCM), room temperature |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (DCM), low temperature (-78 °C to rt) |

Each of these reagents offers different advantages in terms of selectivity, reaction conditions, and ease of work-up, allowing for the fine-tuning of the synthetic process.

Convergent and Linear Synthesis Pathways and Comparative Analysis of Efficiency

A hypothetical linear pathway might start from 4-methoxyphenol (B1676288) and proceed through sequential halogenation, and formylation steps.

For a molecule like this compound, a purely convergent approach is less common. However, a semi-convergent strategy, where a complex, pre-functionalized intermediate is purchased or synthesized and then subjected to the final transformations, is often the most efficient method.

| Pathway Type | Description | Number of Steps | Calculation of Overall Yield | Theoretical Overall Yield |

| Linear Synthesis | Sequential addition of functional groups to a simple precursor. | 5 | (0.85)⁵ × 100 | ~44.4% |

| Convergent/Late-Stage Functionalization | Formylation of a purchased, complex intermediate (e.g., 1-Bromo-2-iodo-4-methoxybenzene). | 2 | (0.85)² × 100 | ~72.3% |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of a polysubstituted benzaldehyde (B42025) such as this compound is a multi-step process where the yield and selectivity are highly dependent on the precise control of reaction conditions. Key steps in a potential synthesis, such as electrophilic halogenation and ortho-lithiation/iodination, are sensitive to a variety of parameters. Optimizing these conditions is crucial to maximize the yield of the desired product while minimizing the formation of isomers and other byproducts.

Research on structurally similar compounds, such as 4-bromo-2-methoxybenzaldehyde (B1278859) and 2-iodo-4,5-dimethoxybenzaldehyde (B1624881), provides significant insights into the optimization strategies applicable to the target molecule. prepchem.comgoogle.com Critical parameters that are typically optimized include temperature, choice of solvent, nature of the catalyst, and the type of halogenating or metallating agent.

Temperature Control: Temperature is a critical factor, particularly in reactions involving organometallic intermediates, which are often thermally unstable. For instance, in the synthesis of 2-iodo-4,5-dimethoxybenzaldehyde from its bromo-acetal precursor, a lithium-halogen exchange is performed at cryogenic temperatures (-70 °C to -50 °C) using n-butyllithium. prepchem.com Maintaining this low temperature is essential to prevent side reactions and decomposition of the lithiated intermediate before it can be trapped by the iodine electrophile. Similarly, the selective metal-halogen exchange in the synthesis of 4-bromo-2-methoxybenzaldehyde is conducted at 0 °C to ensure high efficiency and selectivity. google.com

Solvent and Reagent Selection: The choice of solvent can influence the reactivity and selectivity of a reaction. Aprotic solvents like tetrahydrofuran (THF) are commonly used for organometallic reactions as they are unreactive towards the strong bases and nucleophiles involved. prepchem.com In the subsequent SNAr reaction to introduce a methoxy group in the synthesis of 4-bromo-2-methoxybenzaldehyde, methanol serves as both a reagent and solvent. google.com The choice of base is also critical; using a milder base like potassium carbonate instead of sodium methoxide was found to minimize the competing Cannizzaro reaction, a disproportionation of the aldehyde that lowers the final yield. google.com

Catalyst and Halogenating Agent: For electrophilic bromination, the choice of brominating agent and catalyst is key to controlling regioselectivity. The methoxy group at C4 and the aldehyde at C1 direct incoming electrophiles. To achieve the desired 5-bromo substitution (meta to the aldehyde and ortho to the methoxy group), conditions must be carefully selected. In the synthesis of bromo-dimethoxybenzaldehydes, N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been used effectively. scielo.br For iodination, a variety of reagents are available, from molecular iodine combined with an oxidizing agent to N-iodosuccinimide (NIS). organic-chemistry.org Palladium-catalyzed methods are also emerging for highly selective, directed C-H halogenation. google.comnih.gov

The following interactive table summarizes key optimization parameters gleaned from the synthesis of related halogenated methoxybenzaldehydes, which would be foundational for developing a high-yield synthesis of this compound.

| Parameter | Condition/Reagent | Objective | Rationale/Example | Reference |

|---|---|---|---|---|

| Temperature | Cryogenic (-70 °C to -50 °C) | Stabilize organometallic intermediate | Used in lithium-halogen exchange for synthesis of 2-iodo-4,5-dimethoxybenzaldehyde to prevent decomposition. | prepchem.com |

| Temperature | Moderate (0 °C to 50 °C) | Enhance selectivity and reaction rate | 0 °C for selective metal-halogen exchange and 50 °C for SNAr reaction in 4-bromo-2-methoxybenzaldehyde synthesis. | google.com |

| Base | Potassium Carbonate (K₂CO₃) | Minimize side reactions | Used instead of sodium methoxide to avoid the Cannizzaro reaction during methoxy group introduction. | google.com |

| Solvent | Tetrahydrofuran (THF) | Inert medium for sensitive reagents | Standard solvent for reactions involving organolithium reagents. | prepchem.com |

| Halogenating Agent | N-Bromosuccinimide (NBS) | Controlled bromination | Provides a source of electrophilic bromine under milder conditions than Br₂. Used for synthesis of 6-bromo-2,3-dimethoxybenzaldehyde. | scielo.br |

| Catalyst | Palladium Acetate (B1210297) | Directed ortho-halogenation | Enables selective C-H activation for iodination at the position ortho to the aldehyde group. | google.com |

Emerging Synthetic Techniques and Sustainable Approaches

The field of organic synthesis is continually evolving, with a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. The synthesis of complex molecules like this compound can benefit significantly from these advancements, which include one-pot procedures, novel catalytic systems, and the adoption of green chemistry principles.

Advanced Catalytic Methods: Modern catalysis offers powerful tools for selective functionalization of aromatic rings. Palladium-catalyzed C-H activation is a prominent example, enabling direct and highly regioselective halogenation. google.com For instance, the use of an O-methyloxime as a directing group allows for the selective ortho-bromination of benzaldehydes. nih.gov A similar strategy could be envisioned for the ortho-iodination step in the synthesis of this compound, potentially using a transient directing group to ensure iodination occurs specifically at the C2 position. google.com These catalytic methods often operate under mild conditions and with low catalyst loadings, increasing their sustainability.

Sustainable and Green Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous reagents, minimizing waste, and choosing environmentally benign solvents.

Greener Reagents: Traditional halogenations often use elemental bromine or iodine, which are hazardous. Milder and safer alternatives like N-halosuccinimides are frequently employed. scielo.brorganic-chemistry.org A particularly sustainable approach is the in-situ generation of the halogenating species. For example, using hydrogen peroxide with hydrobromic acid generates bromine in situ, with water as the only byproduct. nih.gov The use of dimethyl sulfoxide (DMSO) as a mild oxidant in combination with hydrogen halides (HBr, HI) also represents a greener alternative for halogenating arenes. d-nb.info

Solvent Choice: Reducing the use of volatile and hazardous organic solvents is a key goal. Reactions are increasingly being designed to work in greener solvents like water, ethanol, or ionic liquids. researchgate.net In some cases, solvent-free reaction conditions can be developed, further reducing environmental impact. mdpi.com For example, the ozonolysis of anethole (B165797) to produce anisaldehyde (a related methoxybenzaldehyde) has been successfully performed in an environmentally friendly water and ethyl acetate system at room temperature. researchgate.net

These emerging techniques provide a roadmap for developing a more efficient, selective, and sustainable synthesis for this compound, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 Iodo 4 Methoxybenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical modifications, including nucleophilic additions, oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 5-bromo-2-iodo-4-methoxybenzaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of a wide range of new carbon-carbon and carbon-heteroatom bonds. Common nucleophiles that can react with this aldehyde include organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li), which lead to the formation of secondary alcohols upon quenching. Similarly, cyanide ions (from sources like HCN or KCN) can add to the aldehyde to form cyanohydrins, which are versatile intermediates for the synthesis of alpha-hydroxy acids and alpha-amino acids. Other nucleophiles such as acetylides can also be employed to introduce alkyne moieties.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid are effective, though milder reagents are often preferred to avoid unwanted side reactions with the other functional groups on the aromatic ring. sphinxsai.com For instance, the oxidation of substituted benzaldehydes can be achieved under controlled conditions. sphinxsai.com A general reaction for the oxidation of a substituted benzaldehyde (B42025) to a carboxylic acid is presented below.

| Reactant | Reagent | Product |

| Oxidizing Agent (e.g., KMnO4) | ||

| This compound | 5-Bromo-2-iodo-4-methoxybenzoic acid |

The resulting 5-bromo-2-iodo-4-methoxybenzoic acid can then be further derivatized at the carboxylic acid group, for example, through esterification or conversion to an acid chloride, opening up further synthetic possibilities.

Reduction to Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-bromo-2-iodo-4-methoxyphenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is often the reagent of choice due to its greater functional group tolerance compared to the more reactive LiAlH4. The reduction of para-substituted benzaldehydes with NaBH4 is a well-established and efficient reaction. rsc.org

| Reactant | Reagent | Product |

| Reducing Agent (e.g., NaBH4) | ||

| This compound | (5-Bromo-2-iodo-4-methoxyphenyl)methanol |

This reduction provides access to a new set of derivatives where the benzyl alcohol can undergo further reactions, such as etherification or conversion to a leaving group for nucleophilic substitution.

Condensation Reactions for Imine and Enamine Formation

This compound can undergo condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. The reaction with a primary amine (R-NH2) results in the formation of an N-substituted imine, with the elimination of a water molecule. These imines can be stable compounds or can be used as intermediates, for example, for reduction to secondary amines.

Similarly, reaction with a secondary amine (R2NH) can lead to the formation of an enamine, provided there is an abstractable alpha-proton, which is not the case for an aldehyde. However, related condensation reactions, such as the aldol (B89426) condensation, are highly relevant. For instance, 4-methoxybenzaldehyde (B44291) is known to participate in aldol condensation reactions. magritek.com This suggests that this compound could react with enolates of ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated systems.

Transformations Involving the Halogen Substituents

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring offers the opportunity for selective and sequential functionalization through cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective transformations.

Cross-Coupling Reactions at the Bromine Position

While the iodine is more reactive, under specific conditions or after the functionalization of the iodo group, the bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

One of the most powerful methods for forming carbon-carbon bonds is the Suzuki coupling, which involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position.

Another important transformation is the Sonogashira coupling, which couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This reaction is a direct method for the synthesis of aryl alkynes. The differential reactivity of the C-I and C-Br bonds is particularly useful here, as Sonogashira coupling can often be performed selectively at the iodine position first, followed by a subsequent coupling at the bromine position under more forcing conditions. The reaction of 2-bromoiodobenzene in Sonogashira couplings demonstrates the feasibility of such selective reactions. researchgate.net

The Heck reaction provides a means to form a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a substituted styrene (B11656) derivative.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron (e.g., Ar-B(OH)2) | Pd catalyst + Base | Biaryl |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst + Cu(I) cocatalyst + Base | Aryl Alkyne |

| Heck Reaction | Alkene (e.g., CH2=CHR) | Pd catalyst + Base | Substituted Styrene |

These cross-coupling reactions highlight the synthetic potential of the bromine substituent on the this compound scaffold, enabling the construction of a diverse library of complex organic molecules.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and for substrates like this compound, it is anticipated to proceed with high selectivity at the iodine position. The established reactivity trend for aryl halides in the oxidative addition step of the Suzuki reaction is I > Br > Cl. nih.gov This allows for the selective coupling of an aryl or vinyl boronic acid at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations.

While specific studies on this compound are not prevalent, research on analogous compounds such as 2-bromo-3-iodopyridine (B1280457) demonstrates this principle. The Suzuki-Miyaura coupling of this substrate occurs selectively at the C-3 iodo position. nih.gov Typical conditions for such selective couplings involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system such as dioxane/water or DMF.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on Bromo-Iodo Arenes

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|---|

| 2-Bromo-3-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 °C | 2-Bromo-3-arylpyridine | nih.gov |

Stille Coupling Reactions

The Stille coupling reaction, which pairs an organostannane with an organic halide, also follows the established reactivity pattern for palladium-catalyzed reactions. wikipedia.org Consequently, for this compound, the coupling is expected to occur selectively at the C-I bond. This reaction is valued for its tolerance of a wide array of functional groups, which would be beneficial for a substrate containing a reactive aldehyde moiety. nrochemistry.com

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, often with the addition of a salt like LiCl or a copper(I) co-catalyst to enhance the rate of transmetalation. nrochemistry.comorganic-chemistry.org The chemoselectivity allows for the introduction of various groups (aryl, vinyl, alkynyl) at the 2-position, preserving the bromine for further chemical elaboration.

Table 2: General Conditions for Selective Stille Coupling

| Aryl Halide | Organostannane | Catalyst | Additive | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | None | Toluene (B28343) | 100 °C | 1-Bromo-2-vinylbenzene | wikipedia.org |

Heck Coupling Reactions

The Heck reaction facilitates the coupling of an aryl halide with an alkene. rsc.org For dihalogenated substrates like this compound, the reaction demonstrates a strong preference for the more reactive C-I bond over the C-Br bond. odinity.comacs.org This selectivity enables the vinylation of the aromatic ring at the position ortho to the aldehyde group.

Standard conditions for a selective Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base such as triethylamine (B128534) (Et₃N) or a carbonate. The reaction outcome is the formation of a substituted alkene, typically with trans stereochemistry. researchgate.net

Table 3: Conditions for Selective Heck Coupling of Bromo-Iodo Arenes

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|---|

| o-Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | 80 °C | (E)-3-(2-Bromophenyl)acrylic acid | odinity.com |

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. jk-sci.com Consistent with other palladium-catalyzed couplings, the Sonogashira reaction on a bromo-iodo arene proceeds selectively at the C-I bond. libretexts.org This selectivity can often be achieved by conducting the reaction at room temperature, as the coupling at the C-Br bond typically requires heating. wikipedia.org

This chemoselectivity is exemplified in the coupling of 2-bromo-4-iodo-quinoline with terminal alkynes, where the reaction occurs exclusively at the iodine-bearing position. libretexts.org This allows for the precise introduction of an alkynyl group at the 2-position of this compound.

Table 4: Conditions for Selective Sonogashira Coupling

| Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | wikipedia.org |

Cross-Coupling Reactions at the Iodine Position

Selective Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of carbon-halogen bonds is a fundamental principle exploited in selective organic synthesis. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the halogen, following the general trend: I > OTf ≈ Br >> Cl. nih.govrsc.org This established hierarchy ensures that for a substrate like this compound, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings will occur with high chemoselectivity at the carbon-iodine bond.

By carefully controlling reaction conditions, such as temperature, catalyst, and ligand choice, chemists can reliably functionalize the more labile C-I bond while preserving the C-Br bond for subsequent synthetic steps. For instance, many selective couplings at an aryl iodide can proceed at room temperature or with mild heating, whereas cleavage of the corresponding aryl bromide often requires more forcing conditions. wikipedia.org This allows for a modular and stepwise approach to the synthesis of complex, polysubstituted aromatic compounds from a single dihalogenated precursor.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into highly nucleophilic organometallic reagents. wikipedia.org The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgnumberanalytics.com This selectivity allows for the clean conversion of the C-I bond in this compound into an organolithium or Grignard reagent, leaving the C-Br bond untouched.

This transformation is typically achieved by treating the dihaloarene with an organolithium reagent (like n-butyllithium or t-butyllithium) or by forming a Grignard reagent with magnesium metal. wikipedia.orgwikipedia.org The reaction is usually conducted at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like THF or diethyl ether to prevent side reactions, such as attack on the aldehyde. researchgate.nettcnj.edu The resulting organometallic intermediate can then be trapped with a variety of electrophiles, providing a versatile route to ortho-substituted bromo-benzaldehyde derivatives.

Table 5: Conditions for Selective Metal-Halogen Exchange

| Substrate | Reagent | Solvent | Temperature | Intermediate | Subsequent Electrophile | Final Product | Ref |

|---|---|---|---|---|---|---|---|

| Aryl Bromo-Iodide | n-BuLi (1 equiv.) | THF | -100 °C | Aryl Bromo-Lithium | H₂O | Bromo-Arene | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. The feasibility of SNAr is contingent on the electronic nature of the aromatic ring and the nature of the leaving group. The presence of an electron-withdrawing aldehyde group can, in principle, activate the ring towards nucleophilic attack, particularly at the ortho and para positions.

In this compound, the iodine atom is positioned ortho to the aldehyde, and the bromine atom is meta. Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl ≈ Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through inductive effects.

However, the leaving group ability (related to the C-X bond strength) also plays a role in the subsequent step of expelling the halide. Given these opposing factors, predicting the regioselectivity of SNAr on this compound is not straightforward without specific experimental data. Computational studies on similarly polyhalogenated benzaldehydes suggest that the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) at a particular carbon atom can be a determining factor in the regioselectivity of nucleophilic attack.

A summary of factors influencing SNAr on this compound is presented below:

| Factor | Influence on SNAr Reactivity | Expected Outcome for this compound |

| Electron-withdrawing Group (Aldehyde) | Activates the ring towards nucleophilic attack, especially at ortho and para positions. | The ortho-iodo and para-bromo positions are electronically activated. |

| Halogen Electronegativity (Inductive Effect) | Stabilizes the negative charge in the Meisenheimer complex. F > Cl > Br > I. | Bromine is more electronegative than iodine, potentially favoring attack at the bromo-position. |

| Leaving Group Ability (C-X Bond Strength) | Weaker C-X bonds lead to faster expulsion of the halide. C-I < C-Br. | The weaker C-I bond would suggest iodine is a better leaving group. |

| Steric Hindrance | Nucleophilic attack is generally favored at less sterically hindered positions. | The position of the iodine atom is ortho to the aldehyde, which might present some steric hindrance. |

Due to the lack of specific experimental studies on this compound, the outcomes of SNAr reactions remain speculative.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the 4-position of the benzaldehyde ring offers specific reaction possibilities, primarily through its cleavage or its influence on the reactivity of the aromatic ring.

The cleavage of the methyl ether to yield the corresponding phenol (B47542) (a hydroxyl analogue) is a common transformation in organic synthesis. This demethylation can be achieved using a variety of reagents. The choice of reagent can be crucial to avoid unwanted side reactions with the other functional groups present in the molecule.

Common reagents for ether cleavage include strong protic acids like HBr and HI, and Lewis acids such as BBr₃, AlCl₃, and trimethylsilyl (B98337) iodide (TMSI). researchgate.net The reaction with HBr or HI typically proceeds via an SN2 mechanism, where the bromide or iodide ion attacks the methyl group of the protonated ether. Lewis acid-mediated demethylation involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group. For substrates with multiple methoxy groups, achieving selective demethylation can be challenging and often depends on steric and electronic factors. researchgate.net In the case of 5-bromo-2,4-dimethoxybenzaldehyde, it has been suggested that the use of AlCl₃ with ethyl mercaptan might preferentially cleave the methoxy group at the 2-position due to chelation with the adjacent aldehyde. researchgate.net

A selection of common demethylation reagents and their general conditions is provided in the table below.

| Reagent | Typical Conditions | Mechanism |

| HBr or HI | Refluxing in aqueous or acetic acid | SN2 |

| Boron Tribromide (BBr₃) | CH₂Cl₂ at low temperatures (e.g., -78 °C to room temp) | Lewis acid-mediated |

| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger like ethyl mercaptan | Lewis acid-mediated |

| Trimethylsilyl Iodide (TMSI) | Inert solvent (e.g., CH₂Cl₂, CH₃CN) at room temperature | Lewis acid-mediated |

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. organicchemistrytutor.comlibretexts.org The aldehyde group, conversely, is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.orgdoubtnut.com

In this compound, the aromatic ring already has four substituents. The directing effects of the existing groups would influence any further electrophilic substitution. The methoxy group strongly directs incoming electrophiles to the positions ortho and para to it. The aldehyde group directs to the meta position. The halogens are deactivating but are also ortho-, para-directors. The interplay of these directing effects would determine the position of any further substitution.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -CHO | 1 | Deactivating | Meta |

| -I | 2 | Deactivating | Ortho, Para |

| -OCH₃ | 4 | Activating | Ortho, Para |

| -Br | 5 | Deactivating | Ortho, Para |

Given the substitution pattern, the only available position for a new substituent is at C-6. The directing effects of the existing substituents towards this position would need to be considered to predict the feasibility of a reaction.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The aldehyde functionality of this compound makes it a suitable candidate for several well-known MCRs, such as the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.net The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.net

The incorporation of this compound into these reactions would lead to the formation of complex molecules bearing the substituted phenyl moiety. This would be a powerful method for generating libraries of diverse compounds for various applications, including medicinal chemistry. While the general applicability of aldehydes in these reactions is well-established, specific examples utilizing this compound are not readily found in the literature. However, a related compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been used in a multicomponent condensation with 3-amino-1,2,4-triazole and acetone. semanticscholar.org

| Reaction | Reactants | Product |

| Passerini (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

| Ugi (U-4CR) | Aldehyde, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

Mechanistic Investigations into Complex Reaction Pathways

Detailed mechanistic investigations, often supported by computational studies, are crucial for understanding and optimizing complex reaction pathways. For a molecule like this compound, such studies could elucidate the subtle electronic and steric factors that govern its reactivity.

For instance, in SNAr reactions, computational analysis of the LUMO and the reaction energy profile can predict the most likely site of nucleophilic attack. organicchemistrytutor.com Similarly, for electrophilic aromatic substitution, density functional theory (DFT) calculations can provide insights into the charge distribution in the ground state and the stability of the intermediate sigma complexes, thereby rationalizing the observed regioselectivity. A computational study on 5-Bromo-2-Hydroxybenzaldehyde has been reported, providing insights into its molecular stability and electronic properties. nih.gov

Mechanistic studies of multi-component reactions like the Ugi and Passerini reactions have revealed intricate pathways involving the formation of key intermediates such as nitrilium ions. Understanding these mechanisms allows for the rational design of new MCRs and the prediction of their outcomes with novel substrates like this compound.

Due to the limited specific research on this compound, detailed mechanistic studies of its complex reaction pathways are not available. However, the principles derived from studies of similar aromatic aldehydes provide a solid foundation for predicting its chemical behavior.

Spectroscopic and Computational Investigations of 5 Bromo 2 Iodo 4 Methoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable tools in modern chemistry for the unambiguous identification and structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 5-Bromo-2-iodo-4-methoxybenzaldehyde, ¹H and ¹³C NMR are fundamental for its characterization.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons.

Aldehydic Proton (-CHO): This proton is highly deshielded and would appear as a singlet at a chemical shift (δ) typically in the range of 9.5-10.5 ppm.

Aromatic Protons: The benzene (B151609) ring has two protons. Their chemical shifts would be influenced by the electronic effects of the four different substituents (bromo, iodo, methoxy, and aldehyde groups). One would expect two singlets in the aromatic region (typically 6.5-8.0 ppm). The precise chemical shifts would depend on the specific electronic environment created by the substituents.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet | 1H | -CHO |

| ~7.5 - 8.0 | Singlet | 1H | Aromatic H |

| ~7.0 - 7.5 | Singlet | 1H | Aromatic H |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule.

Aldehydic Carbon (-CHO): This carbon is significantly deshielded and would appear at a chemical shift of approximately 190-200 ppm.

Aromatic Carbons: The six carbons of the benzene ring would have distinct chemical shifts based on the attached substituents. The carbon bearing the iodine atom (C-I) would be expected at a lower field (around 90-100 ppm), while the carbon attached to the methoxy group (C-OCH₃) would be at a higher field (around 160 ppm). The carbons bonded to bromine (C-Br) and the aldehyde group (C-CHO) would also have characteristic shifts. The remaining two aromatic carbons would appear in the typical aromatic region of 110-140 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would be observed as a single peak around 55-60 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Aldehyde) |

| ~160 | C-OCH₃ |

| ~140 | Aromatic C |

| ~135 | Aromatic C |

| ~120 | C-Br |

| ~115 | Aromatic C-H |

| ~95 | C-I |

| ~56 | -OCH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling between the isolated aromatic protons and the aldehydic and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic C-H groups and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) aromatic carbons by observing correlations from the aromatic, aldehydic, and methoxy protons to these carbons. For instance, the aldehydic proton would show a correlation to the aromatic carbon to which the aldehyde group is attached.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde, methoxy, and aromatic moieties.

C=O Stretch (Aldehyde): A strong, sharp absorption band would be expected in the region of 1680-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H bond of the aldehyde group.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorption bands for the aromatic ring C=C stretching would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch (Methoxy): A strong band corresponding to the C-O stretching of the methoxy group would be expected in the range of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-Br and C-I Stretches: The stretching vibrations for the carbon-bromine and carbon-iodine bonds would appear in the fingerprint region, typically below 700 cm⁻¹.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | -OCH₃ C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch |

| ~1690 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1270, ~1030 | Strong | C-O Stretch (Methoxy) |

| Below 700 | Medium-Strong | C-Br, C-I Stretch |

Note: This is a predicted data table. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

The spectrum would be characterized by vibrations of the aldehyde group (CHO), the methoxy group (O-CH3), the carbon-halogen bonds (C-Br and C-I), and the polysubstituted benzene ring. The aldehyde C-H stretching vibration is anticipated to appear in the region of 2850-2912 cm⁻¹. The carbonyl (C=O) stretching mode is a strong and characteristic band for aldehydes, typically observed around 1700 cm⁻¹. spectroscopyonline.com Due to conjugation with the aromatic ring, this peak might be found at a slightly lower wavenumber, in the 1685-1710 cm⁻¹ range. spectroscopyonline.com

Vibrations associated with the benzene ring are expected in the 1400-1610 cm⁻¹ region (C-C stretching) and as a strong "ring breathing" mode near 1000 cm⁻¹. tum.de The C-O stretching of the methoxy group will also produce characteristic bands. The heavier halogen substituents will have their stretching vibrations at lower frequencies; the C-Br stretch is typically found in the 500-600 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, generally below 500 cm⁻¹.

Table 1: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound Note: These are estimated values based on data from analogous substituted benzaldehyde (B42025) compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C-H Stretch | 2850 - 2912 |

| Carbonyl C=O Stretch | 1685 - 1710 |

| Aromatic C-C Stretch | 1400 - 1610 |

| C-CHO Stretch | 1200 - 1210 |

| Ring Breathing Mode | ~1040 |

| C-O (Methoxy) Stretch | 1020 - 1250 |

| C-Br Stretch | 500 - 600 |

| C-I Stretch | < 500 |

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of a molecule provides a fingerprint that is unique to its structure. For a polysubstituted benzene derivative like this compound, the vibrational modes can be categorized into those associated with the substituent groups and those of the aromatic ring itself. ias.ac.in

Aldehyde Group Vibrations:

C-H Stretching: The aldehydic C-H bond gives rise to a characteristic stretching vibration. This is often observed as one or two bands in the 2700-2900 cm⁻¹ region. spectroscopyonline.com The appearance of two bands can be due to Fermi resonance with an overtone of the C-H bending vibration. spectroscopyonline.com

C=O Stretching: The carbonyl group's stretching vibration is one of the most intense and recognizable bands in the spectrum, typically located around 1700 cm⁻¹. researchgate.net Its exact position is sensitive to electronic effects from the ring substituents.

C-H Bending: The in-plane bending of the aldehydic C-H bond is expected around 1390 cm⁻¹. spectroscopyonline.com

Aromatic Ring Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring occur at wavenumbers above 3000 cm⁻¹.

C-C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a set of bands, typically between 1400 and 1610 cm⁻¹. tum.de

Ring Breathing and Deformations: The entire benzene ring can undergo a symmetric "breathing" vibration, which is often strong in the Raman spectrum. Other in-plane and out-of-plane ring deformation modes appear at lower frequencies and are sensitive to the substitution pattern. tum.de

Substituent Vibrations:

Methoxy Group (O-CH₃): This group will exhibit C-H stretching modes (symmetric and asymmetric) and C-O stretching vibrations.

Carbon-Halogen Vibrations: The C-Br and C-I bonds have characteristic stretching vibrations that are highly dependent on the mass of the halogen atom. These are found in the fingerprint region of the spectrum at lower wavenumbers.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion and its fragments. For this compound (C₈H₆BrIO₂), HRMS would confirm its molecular formula.

The mass spectrum is expected to show a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a doublet of nearly equal intensity (an M+ and M+2 peak), separated by two mass units. libretexts.org

Fragmentation of the molecular ion under electron ionization would likely proceed through several key pathways, predictable from the structure:

Loss of a hydrogen radical (-H•): Formation of a stable acylium ion at [M-1]⁺.

Loss of the aldehyde group (-CHO•): Cleavage of the formyl radical to give an ion at [M-29]⁺.

Loss of halogen atoms: Cleavage of the C-I or C-Br bond. Due to the weaker C-I bond, loss of an iodine radical (-I•) to form [M-127]⁺ is a probable and significant fragmentation step. Loss of a bromine radical (-Br•) would result in an [M-79]⁺ or [M-81]⁺ ion.

Loss from the methoxy group: Expulsion of a methyl radical (-CH₃•) would lead to an [M-15]⁺ ion.

Decarbonylation: Following the loss of a hydrogen or halogen, the resulting ion could lose carbon monoxide (-CO) to form a phenyl cation derivative.

Table 2: Predicted HRMS Fragments for this compound Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ¹²⁷I).

| Proposed Fragment | Neutral Loss | Predicted m/z |

| [M]⁺ | - | 339.859 |

| [M-H]⁺ | H• | 338.851 |

| [M-CH₃]⁺ | CH₃• | 324.843 |

| [M-CHO]⁺ | CHO• | 310.864 |

| [M-Br]⁺ | Br• | 260.947 |

| [M-I]⁺ | I• | 212.956 |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov The B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or larger) is commonly employed for optimizing the molecular geometry of benzaldehyde derivatives to find the most stable conformation at the lowest energy state. mdpi.comnih.gov

For this compound, a geometry optimization calculation would predict the key bond lengths and bond angles. The benzene ring is expected to be nearly planar. The substituents (bromo, iodo, methoxy, and aldehyde groups) will cause minor distortions in the ring's geometry from a perfect hexagon. aip.org The bond angles within the ring will deviate slightly from the ideal 120° due to steric and electronic effects of the bulky and electronegative substituents. The orientation of the aldehyde and methoxy groups relative to the ring would also be determined. Based on calculations for similar molecules, a table of expected geometric parameters can be compiled. mdpi.comaip.org

Table 3: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP Note: These values are theoretical estimates based on DFT calculations performed on analogous substituted benzaldehydes.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-CHO | ~1.48 Å | |

| C-Br | ~1.90 Å | |

| C-I | ~2.10 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Aromatic C-C | 1.39 - 1.41 Å | |

| Bond Angles | C-C-C (ring) | 118° - 122° |

| C-C-Br | ~120° | |

| C-C-I | ~120° | |

| C-C=O | ~124° | |

| C-O-C (methoxy) | ~117° |

Vibrational Frequency Predictions and Assignment

Theoretical vibrational analysis is a fundamental tool for interpreting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT methods, specific bands in an experimental spectrum can be assigned to particular molecular motions, such as stretching, bending, or torsional modes. solidstatetechnology.us For complex molecules, these calculations are essential for a detailed and accurate assignment of the observed spectral features. nih.govnih.gov

For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to assign the key vibrational modes. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. researchgate.netnih.gov Key vibrational modes for a substituted benzaldehyde like this include:

C=O Stretching: The carbonyl group (C=O) stretching vibration is a prominent feature in the IR spectrum, typically appearing in the range of 1600–1700 cm⁻¹. For 5-Bromo-2-Hydroxybenzaldehyde, this was calculated at 1687 cm⁻¹, showing a high Potential Energy Distribution (PED) percentage, indicating a pure vibrational mode. researchgate.net

C-H and C-C Vibrations: Aromatic C-H stretching vibrations are typically found between 3000 and 3110 cm⁻¹, while C-C stretching vibrations within the aromatic ring occur at lower frequencies. researchgate.net

C-Br and C-I Vibrations: The vibrations involving the heavy halogen atoms (bromine and iodine) are expected at the lower end of the spectrum due to their large mass.

The table below shows a representative assignment of vibrational frequencies for an analogous substituted benzaldehyde, based on DFT calculations.

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(O-H) | 3315 | 3186 | Hydroxyl Stretch |

| ν(C-H) | 3085 | 2965 | Aromatic C-H Stretch |

| ν(C=O) | 1756 | 1687 | Carbonyl Stretch |

| ν(C=C) | 1605 | 1542 | Aromatic Ring Stretch |

| β(C-H) | 1455 | 1398 | In-plane C-H Bend |

| ν(C-O) | 1335 | 1283 | Phenolic C-O Stretch |

| ν(C-Br) | 640 | 615 | Carbon-Bromine Stretch |

Data adapted from studies on 5-Bromo-2-Hydroxybenzaldehyde for illustrative purposes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, electronic properties, and UV-Vis spectra. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. ufms.brwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netirjweb.com

A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. wuxiapptec.com

For substituted benzaldehydes, the HOMO is typically localized over the electron-rich aromatic ring and substituents, while the LUMO is often distributed over the carbonyl group and the ring, indicating a π → π* electronic transition. nih.gov This charge transfer character is fundamental to the molecule's electronic absorption properties. In this compound, the lone pairs on the oxygen and halogen atoms are expected to contribute significantly to the HOMO, while the π-antibonding system of the aldehyde and aromatic ring will define the LUMO.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 2.0 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.25 | Resistance to change in electron configuration |

Values are hypothetical and based on typical ranges for similar aromatic compounds. irjweb.comnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with these interactions quantifies their strength. nih.gov

For this compound, key NBO interactions would include:

π → π interactions:* Delocalization of π-electrons within the aromatic ring and the carbonyl group, which is fundamental to the molecule's aromaticity and stability.

n → π interactions:* The delocalization of lone pair electrons (n) from the oxygen of the methoxy group and the halogen atoms into the antibonding π* orbitals of the aromatic ring and carbonyl group. These interactions are crucial for understanding the electronic influence of the substituents.

n → σ interactions:* Interactions involving lone pairs and antibonding sigma (σ*) orbitals, which can also contribute to molecular stability.

In a related compound, 4-(Dimethylamino) Benzaldehyde, significant stabilization energy was observed for the interaction between the lone pair of the nitrogen and the π* orbital of the C=C bond in the ring, highlighting the importance of substituent-ring conjugation. nih.gov Similar strong interactions are expected from the methoxy group in the title compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 | Intra-ring π-conjugation |

| LP(Omethoxy) | π(C3-C4) | 18.2 | Substituent-ring hyperconjugation |

| LP(Br) | σ(C4-C5) | 2.5 | Halogen hyperconjugation |

| π(C=O) | π(C1-C2) | 5.1 | Carbonyl-ring conjugation |

Data is illustrative, based on typical values for substituted aromatic systems. nih.gov

Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting NMR chemical shifts (δ). rsc.org By calculating the isotropic magnetic shielding tensors for each nucleus in the molecule, and comparing them to a reference standard like Tetramethylsilane (TMS), theoretical ¹H and ¹³C NMR spectra can be generated. mdpi.com This method is invaluable for structure elucidation, especially for complex molecules where spectral assignment can be ambiguous. rsc.org

For this compound, the GIAO method would predict:

¹H NMR: The chemical shift of the aldehydic proton (~9.5-10.5 ppm), the methoxy protons (~3.8-4.2 ppm), and the aromatic protons. The substitution pattern on the ring will cause distinct shifts for the two remaining aromatic hydrogens.

¹³C NMR: The chemical shifts for each of the eight unique carbon atoms. The carbonyl carbon is typically found far downfield (~190 ppm). The carbons bonded to the electronegative iodine, bromine, and oxygen atoms will show significant shifts influenced by their electronic environment.

Calculations are typically performed on a geometry optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), and the results often show excellent linear correlation with experimental data. mdpi.comconicet.gov.ar

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |

|---|---|---|---|

| CCHO | 190.1 | 189.5 | Aldehyde Carbon |

| COCH3 | 162.3 | 161.8 | Carbon attached to Methoxy |

| CBr | 115.4 | 114.9 | Carbon attached to Bromine |

| CI | 90.2 | 89.7 | Carbon attached to Iodine |

| HCHO | 10.2 | 10.1 | Aldehyde Proton |

| HOCH3 | 4.0 | 3.95 | Methoxy Protons |

Values are hypothetical, representing typical accuracy for GIAO calculations on similar structures.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules. gaussian.comelexbiotech.com It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which directly correspond to the absorption bands observed in UV-Vis spectroscopy. youtube.com

For a molecule like this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and assign the transition to specific molecular orbital contributions. nih.gov The primary electronic transition is expected to be a π → π* transition, involving the promotion of an electron from the HOMO (located on the substituted ring) to the LUMO (on the aldehyde and ring system). The calculations can also reveal the presence of other, weaker transitions, such as n → π*. researchgate.net

Studies on similar molecules have shown that TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can reproduce experimental absorption spectra with good accuracy, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule and to understand the energy barriers between different conformations. For this compound, the primary sources of conformational flexibility are the rotation around the C-CHO (aldehyde group) and C-OCH₃ (methoxy group) single bonds.

A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step. ufms.br This analysis reveals the global energy minimum conformation as well as any local minima. For benzaldehyde derivatives, the aldehyde group is generally coplanar with the aromatic ring to maximize conjugation, resulting in two planar conformers (s-cis and s-trans) that are close in energy. The bulky iodine atom adjacent to the aldehyde group may introduce steric hindrance that favors one conformer over the other. Similarly, the orientation of the methoxy group will be influenced by steric and electronic interactions with the adjacent halogen and aldehyde groups. beilstein-journals.org

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions and reactions. nih.gov By simulating the motion of atoms according to classical mechanics on a potential energy surface often derived from quantum mechanics (ab initio MD) or a force field (classical MD), one can explore reaction pathways and predict reactivity. nih.gov

For this compound, MD simulations could be used to:

Explore Reaction Mechanisms: Simulate its reaction with a nucleophile or electrophile to understand the preferred sites of attack and the transition states involved.

Study Solvent Effects: Analyze how solvent molecules arrange around the solute and influence its conformational preferences and reactivity.

Simulate Interactions with Biomolecules: In a drug design context, MD simulations can model the binding of the molecule to a protein's active site, providing insights into binding affinity and mode of action. researchgate.netnih.gov

Reactive force fields like ReaxFF allow for the simulation of bond formation and breaking, making it possible to model complex chemical reactions and decomposition pathways at a larger scale than is feasible with pure quantum mechanics. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly utilizing methods rooted in quantum mechanics, has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. These theoretical investigations provide insights into transient structures, such as transition states, and the energetic landscapes of reaction pathways that are often difficult or impossible to observe experimentally. For a molecule like this compound, computational studies can predict its reactivity and map out the step-by-step transformation into products.

Density Functional Theory (DFT) is a prominent computational method employed for this purpose. By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure and energy of molecules, reactants, transition states, and products. This allows for the construction of a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products, revealing the activation energy (the energy barrier that must be overcome for the reaction to occur) and the energies of any intermediates.